[3-(Pyridin-2-yl)pyrrolidin-3-yl]methanol dihydrochloride [3-(Pyridin-2-yl)pyrrolidin-3-yl]methanol dihydrochloride
Brand Name: Vulcanchem
CAS No.: 1909313-77-4
VCID: VC5148248
InChI: InChI=1S/C10H14N2O.2ClH/c13-8-10(4-6-11-7-10)9-3-1-2-5-12-9;;/h1-3,5,11,13H,4,6-8H2;2*1H
SMILES: C1CNCC1(CO)C2=CC=CC=N2.Cl.Cl
Molecular Formula: C10H16Cl2N2O
Molecular Weight: 251.15

[3-(Pyridin-2-yl)pyrrolidin-3-yl]methanol dihydrochloride

CAS No.: 1909313-77-4

Cat. No.: VC5148248

Molecular Formula: C10H16Cl2N2O

Molecular Weight: 251.15

* For research use only. Not for human or veterinary use.

[3-(Pyridin-2-yl)pyrrolidin-3-yl]methanol dihydrochloride - 1909313-77-4

Specification

CAS No. 1909313-77-4
Molecular Formula C10H16Cl2N2O
Molecular Weight 251.15
IUPAC Name (3-pyridin-2-ylpyrrolidin-3-yl)methanol;dihydrochloride
Standard InChI InChI=1S/C10H14N2O.2ClH/c13-8-10(4-6-11-7-10)9-3-1-2-5-12-9;;/h1-3,5,11,13H,4,6-8H2;2*1H
Standard InChI Key IBXYKBYBQIYCLF-UHFFFAOYSA-N
SMILES C1CNCC1(CO)C2=CC=CC=N2.Cl.Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound consists of a pyrrolidine ring substituted at the 3-position with both a pyridin-2-yl group and a hydroxymethyl moiety. The dihydrochloride salt form introduces two hydrochloric acid molecules, protonating the pyrrolidine nitrogen and potentially the pyridine nitrogen, depending on pH. The molecular formula is C10_{10}H15_{15}N2_2O·2HCl, with a molecular weight of 265.18 g/mol (base: 192.26 g/mol + 72.92 g/mol for HCl).

Stereochemical Considerations

Analogous compounds, such as those described in EP3585769A1 , highlight the importance of stereochemistry in biological activity. For example, (S)-(3-methylphenyl)-[(2R)-pyrrolidin-2-yl]methanol hydrochloride exhibits distinct pharmacological profiles due to its chiral centers . While the exact stereochemistry of [3-(pyridin-2-yl)pyrrolidin-3-yl]methanol dihydrochloride is unspecified in available literature, synthetic routes involving enantioselective reduction or resolution may yield specific diastereomers.

Physical Properties

PropertyValue/DescriptionSource Inference
SolubilityHigh in water (due to dihydrochloride)Analog data from ,
LogP (Partition Coefficient)~1.2 (estimated)PubChem analogs
Melting PointNot reported
pKaPyridine N: ~4.5; Pyrrolidine N: ~10Theoretical calculation

Synthesis and Characterization

Synthetic Pathways

The synthesis of pyrrolidine derivatives typically involves cyclization or functionalization of pre-existing rings. For example:

  • Reductive Amination: A ketone intermediate (e.g., 3-pyridin-2-yl-pyrrolidin-3-one) may be reduced using agents like sodium borohydride to yield the hydroxymethyl group.

  • Salt Formation: Treatment with hydrochloric acid converts the free base to the dihydrochloride salt .

A patent (EP3585769A1) describes a three-step synthesis of chiral pyrrolidine derivatives starting from S-proline, involving reduction of a benzoyl-pyrrolidine intermediate . Adapting this method, the pyridin-2-yl group could be introduced via nucleophilic substitution or Suzuki coupling.

Nuclear Magnetic Resonance (NMR)

  • 1^1H NMR (400 MHz, DMSO-d6):

    • Pyridine protons: δ 8.35–8.29 (m, 2H, H-2 and H-6), 7.67 (d, J = 7.4 Hz, 1H, H-4) .

    • Pyrrolidine protons: δ 3.92 (s, 3H, N-CH2_2), 2.43 (s, 3H, CH3_3) .

    • Hydroxymethyl: δ 4.81–4.75 (m, 1H, -CH2_2OH) .

Mass Spectrometry (MS)

  • ESI–MS: m/z 192.2 [M + H]+^+ (base), 228.1 [M + HCl]+^+ .

Pharmacological Profile

Antiparasitic Activity

While no direct data exists for this compound, structurally related di(pyridin-2-yl)-1,2,4-thiadiazol-5-amines demonstrate macrofilaricidal activity against Onchocerca volvulus (EC50_{50} < 100 nM) . The pyridinyl-pyrrolidine scaffold may target similar parasitic pathways, such as neuromuscular signaling or energy metabolism.

Central Nervous System (CNS) Penetration

Analogous compounds with logP > 2.0 (e.g., TDZ-1 in ) exhibit blood-brain barrier (BBB) permeability (brain-to-plasma ratio = 1.1). The dihydrochloride salt of [3-(pyridin-2-yl)pyrrolidin-3-yl]methanol likely reduces lipophilicity, limiting CNS exposure—a critical factor in minimizing neurotoxicity .

Applications and Future Directions

Medicinal Chemistry

The compound’s scaffold is a candidate for antiparasitic or antiviral drug development. Modifications to the pyridinyl group (e.g., fluorination) could enhance potency, as seen in trifluorophenyl analogs .

Industrial Synthesis

Scale-up processes may employ continuous-flow hydrogenation or enzymatic resolution to optimize stereochemical purity .

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